molecular formula C22H27FN4O3 B4179115 (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine

(2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine

Cat. No. B4179115
M. Wt: 414.5 g/mol
InChI Key: JRWQMLLPUKSQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key signaling molecule in B cell receptor (BCR) signaling, which plays an important role in the development and activation of B cells. TAK-659 has been studied for its potential therapeutic applications in various B cell-related diseases, including B cell lymphoma, chronic lymphocytic leukemia (CLL), and autoimmune diseases.

Mechanism of Action

(2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine selectively binds to the active site of BTK, preventing its phosphorylation and subsequent downstream signaling. This results in the inhibition of BCR signaling and B cell activation, leading to the suppression of B cell proliferation and survival. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T cell kinase (ITK) and TEC family kinase (TEC), which are involved in T cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK activity, leading to the suppression of BCR signaling and B cell proliferation. In animal models, this compound has demonstrated efficacy in suppressing tumor growth and improving survival in B cell lymphoma and CLL. This compound has also been shown to have immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is its potent and selective inhibition of BTK activity, which makes it a promising therapeutic agent for B cell-related diseases. This compound has also shown efficacy in animal models, providing strong preclinical evidence for its potential clinical applications. However, one limitation of this compound is its potential off-target effects on other kinases, which may lead to unwanted side effects. Another limitation is the need for further optimization of the synthesis method to improve the yield and purity of the final product.

Future Directions

There are several potential future directions for the research on (2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine. One direction is to investigate its efficacy in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is to explore its potential applications in autoimmune diseases, such as rheumatoid arthritis, where B cell activation plays a critical role. Additionally, further optimization of the synthesis method and characterization of the pharmacokinetics and pharmacodynamics of this compound may improve its clinical development.

Scientific Research Applications

(2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been extensively studied for its potential therapeutic applications in various B cell-related diseases. In preclinical studies, this compound has demonstrated potent and selective inhibition of BTK activity, leading to the suppression of BCR signaling and B cell proliferation. This compound has also shown efficacy in animal models of B cell lymphoma and CLL, leading to the initiation of clinical trials.

properties

IUPAC Name

[4-[3-(2,2-dimethylpropylamino)-4-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-22(2,3)15-24-19-14-16(8-9-20(19)27(29)30)25-10-12-26(13-11-25)21(28)17-6-4-5-7-18(17)23/h4-9,14,24H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWQMLLPUKSQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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